6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-methyl-5-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-7-6-10-16(11-13)22-14(2)21-18-17(19(22)24)12-20-23(18)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAMTMTVINZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antimicrobial properties.
The molecular formula of 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is with a molecular weight of 226.23 g/mol. The compound features a pyrazolopyrimidine core which is known for various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
- X-ray Crystallography : Provides detailed information about the molecular structure and arrangement in the solid state.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies have shown that certain derivatives exhibit an IC50 value of less than 5 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Moreover, this compound has been screened for antimicrobial activity against several bacterial strains. Results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In one study, the compound demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria were found to be within clinically relevant ranges.
Data Summary Table
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. In particular, modifications to the pyrazolo-pyrimidine structure can enhance its selectivity and potency against tumor cells.
Case Study : A study demonstrated that specific analogs of pyrazolo-pyrimidines showed tumor-specific cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation while sparing normal cells .
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | Ca9–22 | 12 | 7.3 |
| B | HSC-2 | 15 | 5.0 |
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Studies have shown that pyrazolo derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
Case Study : Research on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness in clinical isolates .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| C | Staphylococcus aureus | 8 |
| D | Escherichia coli | 16 |
Anti-inflammatory Effects
Emerging research suggests that pyrazolo-pyrimidine derivatives may possess anti-inflammatory properties. These compounds could modulate inflammatory pathways, providing therapeutic options for conditions like arthritis and other inflammatory diseases.
Mechanism of Action : The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines and mediators, which are critical in the inflammatory response.
Synthesis and Derivatives
The synthesis of 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methodologies involving cyclization reactions and functional group modifications. This flexibility allows for the creation of a library of derivatives with tailored biological activities.
Comparison with Similar Compounds
Structural Variations and Their Implications
Modifications at Position 5
- Compound 10e (): 5-(4-Nitrobenzylideneamino) substitution confers potent antitumor activity (IC₅₀ = 11 µM against MCF-7 cells). The nitro group enhances electron-withdrawing effects, stabilizing interactions with kinase active sites .
- Compound 8a (): A 4-oxo-2-phenyl-1,3-thiazolidin-3-yl group at position 5 improves anti-inflammatory activity. The thiazolidinone ring introduces hydrogen-bonding capabilities .
- PDE5 Inhibitor () : A benzyl group at position 6 and a cyclopentyl group at position 1 yield high PDE5 inhibition (IC₅₀ = 90 nM). The bulky substituents likely block the catalytic site of PDE5 .
Modifications at Position 6
- Compound P4 () : A 2-oxo-2-phenylethyl group at position 5 and methyl at position 6 result in a planar dihydropyrazolopyrimidine core (r.m.s. deviation = 0.0087 Å). This conformation facilitates stacking interactions in protein binding pockets .
- Compound 7c () : A cyclohexyl group at position 6 increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Modifications at Position 1
- Compound 9 (): A 7-methoxyquinolin-4-yl group at position 1 broadens antimicrobial activity by enabling DNA intercalation .
- Compound 3JSI () : A cyclopentyl group at position 1 improves selectivity for PDE9 inhibition over other PDE isoforms .
Key Research Findings
Antitumor Activity : Electron-withdrawing groups (e.g., nitro in 10e) at position 5 correlate with enhanced kinase inhibition and cytotoxicity .
Anti-Inflammatory Action: Thiazolidinone derivatives (e.g., 8a) show dual COX-2/LOX inhibition, reducing ulcerogenicity compared to NSAIDs .
PDE Selectivity : Bulky substituents at position 1 (e.g., cyclopentyl in 3JSI) improve isoform specificity, minimizing off-target effects .
Structural Dynamics: Planar pyrazolopyrimidinone cores (e.g., P4) enable π-π stacking, while non-planar conformations (e.g., 28.96° dihedral in ) disrupt binding .
Q & A
Q. What are the optimized synthetic routes for 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
Methodological Answer: A common approach involves condensation reactions using substituted pyrazole precursors. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH₂) at 80% concentration for 10 hours, followed by cold-water quenching and recrystallization from dimethylformamide (DMF) . Key variables to optimize include:
- Reaction time : Prolonged reflux (≥10 hours) ensures complete cyclization.
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
- Substituent compatibility : N-arylsubstituted α-chloroacetamides can influence regioselectivity during cyclization .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., 3-methylphenyl substituents appear as singlets near δ 2.3 ppm) and carbonyl signals (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrazolo-pyrimidine core.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What protocols ensure high purity during synthesis?
Methodological Answer:
- Recrystallization : Use DMF or ethanol for stepwise crystallization to remove unreacted precursors .
- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .
- Thermogravimetric analysis (TGA) : Monitor thermal stability to identify residual solvents or impurities .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl or 3,4-dimethylphenyl) to evaluate steric/electronic effects on bioactivity .
- Biological assays : Test derivatives for antimicrobial activity using broth microdilution (MIC determination) or cytotoxicity via MTT assays against cancer cell lines .
- Computational modeling : Perform docking studies with target enzymes (e.g., kinases) to rationalize activity trends .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antibacterial activity may arise from differing bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Dose-response validation : Use a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for batch effects .
Q. What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Biodegradation studies : Incubate the compound in soil/water matrices under controlled conditions (pH 7, 25°C) and monitor degradation via LC-MS .
- Partition coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) to predict mobility in ecosystems .
- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal growth inhibition tests .
Q. How to evaluate stability under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 3–10) to identify degradation pathways .
- Accelerated stability testing : Store samples at 25°C/60% RH and analyze potency monthly for 6–12 months .
- Lyophilization : Assess stability in lyophilized form versus solution (e.g., DMSO stocks) .
Q. What strategies validate analytical methods for this compound?
Methodological Answer:
- Reference standards : Use pharmacopeial guidelines (e.g., USP) to calibrate HPLC/UV methods, ensuring linearity (R² > 0.99) across 50–150% of target concentration .
- Inter-laboratory validation : Collaborate with independent labs to verify reproducibility (RSD < 5% for retention time and peak area) .
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) for trace impurity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
